molecular formula C16H14N4O2S B293832 6-(4-Ethoxyphenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Ethoxyphenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293832
M. Wt: 326.4 g/mol
InChI Key: YKQJOXONFQBOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Ethoxyphenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiadiazoles, which are known for their wide range of biological activities.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
6-(4-Ethoxyphenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-microbial activity. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-(4-Ethoxyphenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its high yield and purity during synthesis. This makes it a suitable compound for further investigation in various fields. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to study its biological activity in vitro.

Future Directions

There are several future directions for research on 6-(4-Ethoxyphenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new derivatives of this compound with improved solubility and biological activity. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, this compound could be further studied for its potential application in the field of organic electronics.

Synthesis Methods

The synthesis of 6-(4-Ethoxyphenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methyl-3-furoic acid hydrazide with 4-ethoxybenzoyl isothiocyanate in the presence of triethylamine. The reaction takes place in a solvent mixture of dichloromethane and methanol at room temperature. The resulting product is purified by column chromatography to obtain the final compound in high yield and purity.

Scientific Research Applications

6-(4-Ethoxyphenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, this compound has been studied for its potential application in the field of organic electronics as a hole-transporting material.

properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H14N4O2S/c1-3-21-12-6-4-11(5-7-12)15-19-20-14(17-18-16(20)23-15)13-8-9-22-10(13)2/h4-9H,3H2,1-2H3

InChI Key

YKQJOXONFQBOOJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=C(OC=C4)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=C(OC=C4)C

Origin of Product

United States

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